
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N8O3S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Tubercular Activity
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-4-carboxamide has been explored for its potential in combating tuberculosis (TB). A study highlighted the in vitro anti-TB activity of similar hydrazinecarboxamide derivatives against strains of M. tuberculosis and non-tuberculous mycobacteria. The research found that some derivatives showed significant activity, with minimal inhibitory concentrations (MICs) comparable to or better than existing TB drugs, implying the potential for these compounds in the design of new anti-TB drugs (Asif, 2014).
Central Nervous System (CNS) Applications
The compound belongs to a class of functional chemical groups that have shown potential in CNS activities. Literature suggests that heterocycles like this compound might be effective in managing a spectrum of CNS effects ranging from depression to convulsion. The study emphasizes the need for further research into functional chemical groups as lead molecules for synthesizing compounds with CNS activity, indicating a potential research avenue for this compound (Saganuwan, 2017).
DPP IV Inhibitor for Diabetes Treatment
The compound's structural class is associated with Dipeptidyl peptidase IV (DPP IV) inhibitors, which have been recognized as a treatment for type 2 diabetes mellitus (T2DM). The inhibitors work by preventing the inactivation of incretin hormones, which are involved in the regulation of insulin secretion. Research indicates that despite the abundance of DPP IV inhibitors, the quest for new inhibitors continues, hinting at the potential for compounds like this compound to contribute to this field (Mendieta, Tarragó, & Giralt, 2011).
Applications in Asymmetric Synthesis
The compound's framework, particularly the piperidine moiety, is noted for its role in the stereoselective synthesis of amines and derivatives. Chiral sulfinamides, a group to which this compound could theoretically belong, have been extensively used in asymmetric synthesis of N-heterocycles. This suggests its potential utility in the synthesis of structurally diverse compounds that are crucial in the development of therapeutics and natural products (Philip et al., 2020).
Potential in Drug Synthesis
The triazole core in the compound has been extensively studied for its versatility in drug synthesis. Triazoles are known for their diverse biological activities and are components in many pharmaceuticals. The ongoing interest in triazoles for their anti-inflammatory, antimicrobial, and other therapeutic properties suggests a significant potential for this compound in drug development (Ferreira et al., 2013).
Propriétés
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c20-31(29,30)16-3-1-14(2-4-16)11-22-19(28)15-7-9-26(10-8-15)17-5-6-18(25-24-17)27-13-21-12-23-27/h1-6,12-13,15H,7-11H2,(H,22,28)(H2,20,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXGSTWFIXNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)
![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)
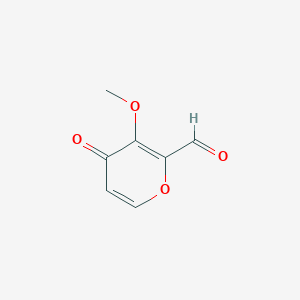
![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)
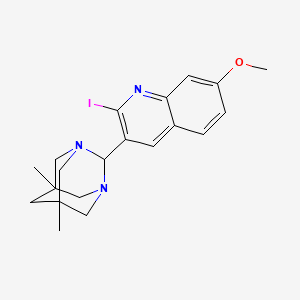
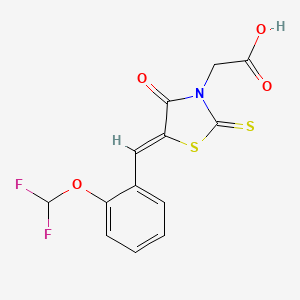
![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2529625.png)
![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)
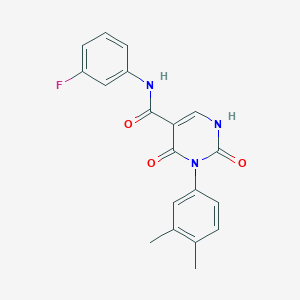
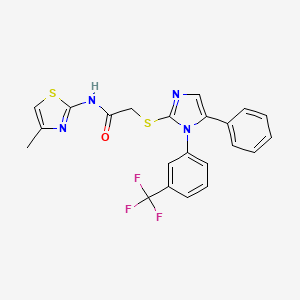

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)
![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)